2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group and an ethoxyphenyl group, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate” are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The downstream effects of these pathways are also areas of active investigation .
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a series of chemical reactions. One common synthetic route includes the reaction of 2-fluoroaniline with ethyl 4-ethoxyphenylacetate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and high yield.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can be compared with similar compounds such as:
- 2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- 2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
- 2-[(2-Fluorophenyl)amino]-2-oxoethyl (2,4-dimethylphenyl)acetate These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Biological Activity
2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₂₁FN₂O₄
- CAS Number : 1323780-81-9
Its unique structure, which includes a fluorophenyl group and an ethoxyphenyl group, contributes to its potential biological activities.
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in various biochemical pathways.
Potential Targets
- Cyclin-dependent Kinases (CDKs) : Similar compounds have shown inhibition of CDKs, which are crucial for cell cycle regulation.
- Enzymatic Pathways : The compound may influence pathways related to apoptosis and cellular proliferation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
Studies exploring the anticancer properties of this compound have shown promising results:
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at various phases (G1, G2/M). For instance, chalcone derivatives have been documented to inhibit cyclin D1 and CDK4, leading to G1 phase arrest in cancer cells .
- Cytotoxicity : Research has indicated that fluorinated derivatives can exhibit significant cytotoxic effects on cancer cell lines, suggesting that modifications to the structure can enhance activity against tumors .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Chalcone Derivatives : A study demonstrated that specific chalcone derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . These findings support the hypothesis that structural modifications can lead to enhanced biological activity.
- Fluorinated Compound Research : Research on fluorinated analogs of glucose has shown potent cytotoxic effects in hypoxic conditions, indicating that fluorine substitution can significantly impact biological activity . This suggests a potential pathway for further investigation into the effects of fluorination on the compound's efficacy.
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-23-14-9-7-13(8-10-14)11-18(22)24-12-17(21)20-16-6-4-3-5-15(16)19/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJZCMYTDWOGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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